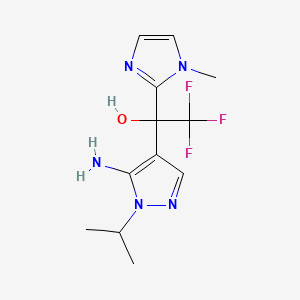

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide is a useful research compound. Its molecular formula is C7H6BrN3O3 and its molecular weight is 260.047. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as 1-isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid have been found to activate g protein-coupled receptors, including gpr84 and hca3 . These receptors play a crucial role in regulating metabolism and immune functions .

Mode of Action

Hydroxybenzotriazole, a related compound, is known to suppress the racemization of single-enantiomer chiral molecules and improve the efficiency of peptide synthesis . It is used to produce activated esters, which react with amines at ambient temperature to give amides .

Biochemical Pathways

The activation of g protein-coupled receptors like gpr84 and hca3 can influence various metabolic and immune pathways .

Result of Action

The activation of g protein-coupled receptors can lead to various downstream effects, including changes in cell signaling, gene expression, and metabolic processes .

Action Environment

It’s worth noting that the related compound, hydroxybenzotriazole, is known to be explosive in its anhydrous form . This suggests that the stability of 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide may also be influenced by environmental conditions such as humidity and temperature.

Análisis Bioquímico

Biochemical Properties

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide plays a significant role in biochemical reactions, particularly as a reagent in peptide synthesis. It interacts with enzymes such as proteases and peptidases, facilitating the formation of peptide bonds. The compound’s hydroxyl and carboxylic acid groups enable it to form stable intermediates with amino acids, enhancing the efficiency of peptide coupling reactions. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, which are crucial for its function in biochemical assays .

Cellular Effects

In cellular contexts, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can enhance or inhibit the phosphorylation of specific proteins, thereby altering their activity and downstream signaling events. These effects are particularly relevant in studies involving cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their function. This binding is often mediated through hydrogen bonds and hydrophobic interactions. For example, it can inhibit the activity of certain proteases by occupying their active sites, preventing substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that the compound can maintain its biochemical activity for several weeks when stored properly. Degradation products may form over time, potentially affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which adverse effects become pronounced. Therefore, careful dosage optimization is crucial for its use in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 is also significant, as it can affect redox reactions and energy metabolism .

Propiedades

IUPAC Name |

4-hydroxy-2H-benzotriazole-5-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3.BrH/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4;/h1-2,11H,(H,12,13)(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDOEQRGXUQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1C(=O)O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3014596.png)

![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3014597.png)

![[(3-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B3014608.png)

![3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B3014610.png)

![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)

![N-(4-ethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B3014616.png)